3-(Difluoromethoxy)-4-nitrobenzoic acid
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Overview
Description
3-(Difluoromethoxy)-4-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the O-alkylation of 4-nitrobenzoic acid with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the difluoromethoxy group .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of more economical reagents and solvents, as well as the implementation of continuous flow processes to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Catalysts: Palladium on carbon, sulfuric acid
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoic Acids: Formed by nucleophilic substitution of the difluoromethoxy group.
Esters: Formed by esterification of the carboxylic acid group
Scientific Research Applications
3-(Difluoromethoxy)-4-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory and fibrotic diseases.
Biological Studies: The compound has been studied for its effects on cellular processes such as epithelial-mesenchymal transformation, which is relevant in the context of pulmonary fibrosis.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 3-(Difluoromethoxy)-4-nitrobenzoic acid is primarily attributed to its ability to modulate signaling pathways involved in inflammation and fibrosis. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation of Smad2/3 proteins, which are key mediators in this pathway . This inhibition leads to decreased expression of fibrotic markers such as α-SMA and collagen I, thereby attenuating fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar structure but has a cyclopropylmethoxy group instead of a nitro group.
4-Difluoromethoxy-3-hydroxybenzoic acid: This compound has a hydroxyl group instead of a nitro group and is used in the synthesis of pharmaceutical agents.
Uniqueness
3-(Difluoromethoxy)-4-nitrobenzoic acid is unique due to the presence of both a difluoromethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C8H5F2NO5 |
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Molecular Weight |
233.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10)16-6-3-4(7(12)13)1-2-5(6)11(14)15/h1-3,8H,(H,12,13) |
InChI Key |
IRJNTPHQQOHBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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